2-Azaspiro[3.3]heptane-6-carbonitrile
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Overview
Description
2-Azaspiro[3.3]heptane-6-carbonitrile is a spirocyclic compound featuring a unique bicyclic structure. This compound is of significant interest in the field of organic chemistry due to its potential applications in drug discovery and development. The spirocyclic framework provides a rigid and sterically constrained structure, which can enhance the biological activity and selectivity of drug candidates.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[3.3]heptane-6-carbonitrile typically involves the construction of the spirocyclic scaffold through cyclization reactions. One common method involves the reaction of 1,3-bis-electrophiles with 1,1-bis-nucleophiles to form the spirocyclic structure . The reaction conditions often include the use of strong bases such as sodium hydride (NaH) in solvents like dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for 2-Azaspiro[3 the scalability of the synthetic routes mentioned above can be challenging due to the need for precise control of reaction conditions and the removal of by-products .
Chemical Reactions Analysis
Types of Reactions
2-Azaspiro[3.3]heptane-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The spirocyclic structure can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include oxo derivatives, primary amines, and various substituted spirocyclic compounds .
Scientific Research Applications
2-Azaspiro[3.3]heptane-6-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Azaspiro[3.3]heptane-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The rigid spirocyclic structure allows for precise binding to these targets, potentially leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: This compound features an oxygen atom in the spirocyclic ring and is used as a structural surrogate for morpholine in drug design.
2-Azaspiro[3.3]heptane-6-carboxylic acid: This compound has a carboxylic acid group instead of a nitrile group and is used in the synthesis of sterically constrained amino acids.
Uniqueness
2-Azaspiro[3.3]heptane-6-carbonitrile is unique due to its nitrile functional group, which provides additional reactivity and versatility in chemical synthesis. The spirocyclic structure also imparts rigidity, making it a valuable scaffold in drug discovery .
Properties
Molecular Formula |
C7H10N2 |
---|---|
Molecular Weight |
122.17 g/mol |
IUPAC Name |
2-azaspiro[3.3]heptane-6-carbonitrile |
InChI |
InChI=1S/C7H10N2/c8-3-6-1-7(2-6)4-9-5-7/h6,9H,1-2,4-5H2 |
InChI Key |
MJQJEMSLAJRLTN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CNC2)C#N |
Origin of Product |
United States |
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